molecular formula C5H9N3O3S2 B1489976 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide CAS No. 2090788-92-2

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide

Cat. No.: B1489976
CAS No.: 2090788-92-2
M. Wt: 223.3 g/mol
InChI Key: NOPKRYRVDBXNDM-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiazole ring, an amino group, a hydroxyethyl group, and a sulfonamide group

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Compounds with similar structures have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide might interact with these targets in a similar manner, potentially leading to decreased cell proliferation and altered gene expression.

Biochemical Pathways

Inhibition of bcr-abl and hdac can affect multiple pathways, including those involved in cell cycle regulation and gene expression . The downstream effects of these changes can include decreased cell proliferation and induction of apoptosis.

Result of Action

Similar compounds have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and kinases, which are involved in regulating gene expression and cell signaling pathways . The compound’s ability to bind to these enzymes and inhibit their activity makes it a potential candidate for therapeutic applications, particularly in cancer treatment. Additionally, this compound can interact with proteins involved in cellular metabolism, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. This dual action makes it a promising candidate for cancer therapy. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, such as HDACs and kinases, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation, apoptosis, and metabolism. Additionally, this compound can interact with transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For example, it can inhibit glycolytic enzymes, resulting in decreased glucose metabolism and altered energy production in cells. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within cells can influence its activity and function, as it interacts with different biomolecules in these compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-aminothiazole-5-sulfonamide with 2-hydroxyethylamine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazole-5-carboxylic acid derivatives.

  • Reduction: Reduction of the compound can result in the formation of reduced thiazole derivatives.

  • Substitution: Substitution reactions can produce various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.

  • Biology: The compound is used in the study of biochemical pathways and as a building block in the synthesis of biologically active molecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide can be compared with other thiazole derivatives, such as:

  • Thiazole-2-carboxylic acid

  • Thiazole-4-carboxylic acid

  • Thiazole-5-carboxylic acid

  • 2-Amino-4-methylthiazole

These compounds share the thiazole ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3S2/c6-5-7-3-4(12-5)13(10,11)8-1-2-9/h3,8-9H,1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPKRYRVDBXNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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